2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
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Overview
Description
2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. The compound consists of a 1,3,4-oxadiazole ring substituted with a pyridin-3-ylethynyl group and a trifluoromethoxyphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-(trifluoromethoxy)benzohydrazide with pyridin-3-ylacetylene in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and organic electronics, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the pyridin-3-ylethynyl group can form π-π interactions with aromatic residues, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also contain a pyridine ring and have shown potent biological activities.
Imidazo[1,2-a]pyridines: These heterocyclic compounds are valuable in organic synthesis and pharmaceutical chemistry.
2-pyridin-2-yl-quinoline-4-carboxylic acid: Another compound with a pyridine ring, used in various chemical and biological applications.
Uniqueness
2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole is unique due to the presence of both the trifluoromethoxy and pyridin-3-ylethynyl groups, which confer distinct electronic and steric properties. These features enhance its potential for specific interactions with biological targets and its utility in various research applications.
Properties
Molecular Formula |
C16H8F3N3O2 |
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Molecular Weight |
331.25 g/mol |
IUPAC Name |
2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H8F3N3O2/c17-16(18,19)24-13-6-2-1-5-12(13)15-22-21-14(23-15)8-7-11-4-3-9-20-10-11/h1-6,9-10H |
InChI Key |
VLFRKDUUDBAGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C#CC3=CN=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
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